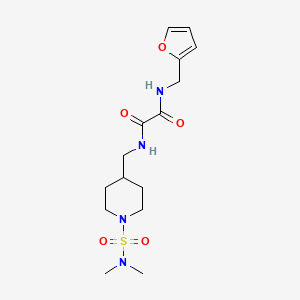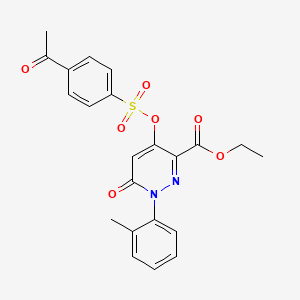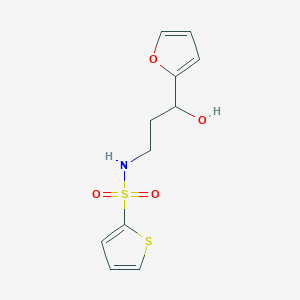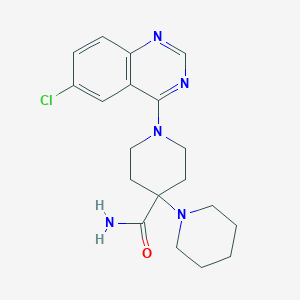![molecular formula C23H21N3O3S B2699339 N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 941988-31-4](/img/structure/B2699339.png)
N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Indole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . Indole is also a heterocyclic compound, containing a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemical reactions of thiazole and indole derivatives can vary greatly depending on the substituents present in the molecule .Physical and Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Indole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
A study details the synthesis and antimicrobial screening of derivatives similar to the compound , focusing on their efficacy against bacterial and fungal infections. The research highlights the potential therapeutic applications of these compounds in treating microbial diseases, emphasizing their activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Desai, Rajpara, & Joshi, 2013).
Conformation and Tautomerism
Another study investigates the conformation and tautomerism of methoxy-substituted derivatives, providing insights into the structural preferences and stability of such compounds. This research contributes to understanding the molecular basis for the activity of these compounds, potentially aiding in the design of more effective therapeutic agents (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).
Reaction with Indoline-2,3-Dione
The interaction of 2-aminobenzamides with indoline-2,3-dione in ionic liquids has been explored, revealing pathways to novel compounds with significant physiological and pharmaceutical relevance. This study underscores the compound's versatility in chemical reactions, leading to potential applications in developing new drugs (Sheng, Yang, Zhang, & Wang, 2012).
Neuroprotective Activity and Alzheimer's Disease
Research into 5-aroylindolyl-substituted hydroxamic acids identifies compounds exhibiting selective inhibition against histone deacetylase 6 (HDAC6), showcasing potent neuroprotective activities. Such findings highlight the potential of these compounds in treating neurodegenerative diseases like Alzheimer's, pointing towards their ability to ameliorate disease phenotypes (Lee et al., 2018).
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , and thiazoles are found in many potent biologically active compounds . .
Mode of Action
The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on the compound , it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazoles also have diverse biological activities . The specific pathways affected by the compound would depend on its targets and mode of action.
Result of Action
The molecular and cellular effects of a compound depend on its targets and mode of action. Indole and thiazole derivatives can have a wide range of effects due to their diverse biological activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-29-16-8-6-15(7-9-16)21(27)25-23-24-20-17(10-11-19(20)30-23)22(28)26-13-12-14-4-2-3-5-18(14)26/h2-9,17H,10-13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKBSLKUGWYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)



![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)


![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

